6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrano-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and the pyrano-pyridine structure allows it to bind to enzymes or receptors, modulating their activity . The exact pathways involved depend on the specific application, such as inhibiting enzyme activity in a biological context or interacting with cellular membranes in a medical context .
Comparison with Similar Compounds
6-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile: Shares a similar structure but lacks the pyrano ring, affecting its chemical properties and applications.
Trifluoromethylpyridine derivatives: These compounds have similar trifluoromethyl groups but differ in their overall structure and reactivity.
Uniqueness: 6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its combination of a chloro group, a trifluoromethyl group, and a pyrano-pyridine structure. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H6ClF3N2O |
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Molecular Weight |
262.61 g/mol |
IUPAC Name |
6-chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H6ClF3N2O/c11-9-6(3-15)5-1-2-17-4-7(5)8(16-9)10(12,13)14/h1-2,4H2 |
InChI Key |
UHQSEHVRRRWTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(N=C2C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
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